8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide
Description
8-Chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic heterocyclic compound featuring a thieno[3,2-c]quinoline core fused with a thiophene ring and a quinoline moiety. Key structural attributes include:
- Position 8: A chlorine atom, which enhances electrophilicity and influences binding interactions with biological targets .
- Position 2: An N-(3-ethoxypropyl) carboxamide group, contributing to solubility and pharmacokinetic properties via its ether and amide functionalities .
Thieno[3,2-c]quinoline derivatives are renowned for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects, often mediated through protein kinase inhibition . This compound’s structural complexity and substituent diversity position it as a candidate for further biological evaluation.
Properties
IUPAC Name |
8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2S/c1-3-16-6-8-17(9-7-16)22-20-15-28-21-11-10-18(26)14-19(21)23(20)31-24(22)25(29)27-12-5-13-30-4-2/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCOFVJUMTYTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide is a synthetic compound belonging to the class of thienoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C25H25ClN2O2S
- Molecular Weight : 453.0 g/mol
- CAS Number : 1223836-79-0
Biological Activity Overview
The biological activities of this compound have been investigated primarily through in vitro assays, focusing on its effects against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that thienoquinoline derivatives exhibit significant antimicrobial properties. In a study examining substituted quinoline-2-carboxamides, several compounds demonstrated effective inhibition against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium kansasii . The structure of the thienoquinoline core appears crucial for its bioactivity, with modifications influencing potency.
| Compound | Activity Against Mycobacteria | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| N-cycloheptylquinoline-2-carboxamide | M. tuberculosis | 7.5 |
| N-cyclohexylquinoline-2-carboxamide | M. kansasii | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that some thienoquinoline derivatives possess low toxicity against human monocytic leukemia THP-1 cell lines. This suggests a favorable therapeutic index, making these compounds potential candidates for further development in cancer therapy .
Structure-Activity Relationships (SAR)
The biological activity of thienoquinolines is significantly influenced by their chemical structure. Modifications at various positions on the thienoquinoline scaffold can enhance or diminish activity. For instance:
- Chlorine Substitution : The presence of chlorine at position 8 has been associated with increased potency against certain bacterial strains.
- Alkyl Chain Variations : The ethoxypropyl chain at position 1 appears to enhance lipophilicity, improving cell permeability and bioavailability.
Case Studies and Research Findings
- Antimycobacterial Efficacy : A comprehensive study evaluated a series of quinoline derivatives, revealing that certain structural modifications led to enhanced activity against M. tuberculosis. The most effective compounds were noted to outperform standard treatments like isoniazid .
- Cytotoxic Profile : In a cytotoxicity assay involving various cancer cell lines, derivatives of thienoquinolines displayed selective toxicity, indicating potential for targeted cancer therapies without significant off-target effects .
Comparison with Similar Compounds
Position 2 (Carboxamide Group)
- Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate: The methyl ester derivative (e.g., compound 25r, ) lacks the ethoxypropyl chain, reducing solubility but maintaining moderate cytotoxicity (88% yield) .
- 4-Chloro-N-(pyridin-2-yl)thieno[3,2-c]quinoline-2-carboxamide (25w): A pyridinyl substituent introduces aromatic π-π interactions, though its polar nature may limit membrane permeability (23% yield) .
Position 3 (4-Ethylphenyl Group)
- 3-Hydroxythieno[3,2-c]quinolin-4(1H)-ones: Hydroxyl groups at position 3 enhance hydrogen-bonding capacity but may reduce metabolic stability .
- 6,8-Diarylthieno[3,2-c]quinoline-2-carboxylates: Aryl groups at positions 6 and 8 (e.g., ) improve anticancer activity via enhanced π-stacking, contrasting with the target’s 3-substituted ethylphenyl group, which prioritizes steric and hydrophobic effects .
Position 8 (Chlorine Atom)
- 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde: Bromine atoms at positions 6 and 8 increase molecular weight and halogen bonding but may reduce synthetic accessibility compared to the target’s single chlorine .
Q & A
Q. What are the recommended synthetic routes for 8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide?
The synthesis of thienoquinoline carboxamides typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the thienoquinoline core via cyclization reactions. For example, cyclocondensation of substituted anilines with thioglycolic acid derivatives under reflux conditions .
- Step 2 : Functionalization of the quinoline ring using halogenation (e.g., chlorination at the 8-position) and subsequent coupling with aryl groups (e.g., 4-ethylphenyl) via Suzuki-Miyaura cross-coupling .
- Step 3 : Carboxamide formation by reacting the carboxylic acid intermediate with 3-ethoxypropylamine, often using coupling agents like EDCI/HOBt in anhydrous DMF .
Purification methods such as column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products.
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing chloro and ethoxypropyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., 457.2 g/mol for CHClNOS) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretch at ~1650 cm for the carboxamide) .
- X-ray Crystallography : For resolving crystal structure and confirming stereochemistry, if single crystals are obtainable .
Q. What are the recommended storage conditions to ensure compound stability?
- Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to prevent photodegradation.
- Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .
- Avoid prolonged exposure to solvents like DMSO, which can accelerate decomposition .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of thienoquinoline derivatives?
Computational methods such as density functional theory (DFT) can predict reaction pathways and transition states:
- Reaction Design : Use quantum chemical calculations (e.g., Gaussian 16) to model cyclization energetics and identify rate-limiting steps .
- Solvent Effects : COSMO-RS simulations to screen solvents for improved yield (e.g., DMF vs. THF in carboxamide coupling) .
- Regioselectivity Analysis : Frontier Molecular Orbital (FMO) theory to rationalize electrophilic substitution patterns on the thienoquinoline core .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Assay Standardization : Compare studies using identical cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., cisplatin for cytotoxicity) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, accounting for variables like incubation time and concentration .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the ethoxypropyl group with methyl or benzyl) to isolate contributions of specific substituents .
Q. What are the challenges in achieving regioselective functionalization of the thienoquinoline core?
- Electronic Effects : The electron-deficient quinoline ring directs electrophilic substitution to the 3- and 8-positions, but steric hindrance from the 4-ethylphenyl group can limit reactivity .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block the carboxamide nitrogen during halogenation steps .
- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling efficiency in congested environments .
Q. How can reaction kinetics be studied for thienoquinoline carboxamide formation?
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl intermediate formation in real-time .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated amines (e.g., 3-ethoxypropyl-d amine) to elucidate the rate-determining step .
- Arrhenius Analysis : Measure rate constants at multiple temperatures (e.g., 25°C–80°C) to calculate activation energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
